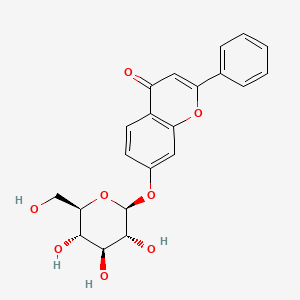

7-Hydroxyflavone-beta-D-glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-Hydroxyflavone-beta-D-glucoside is a useful research compound. Its molecular formula is C21H20O8 and its molecular weight is 400.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Properties

Research indicates that 7-hydroxyflavone-beta-D-glucoside exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells, such as HCT116 colon cancer cells, with a notable reduction in cell viability at lower concentrations compared to its aglycone counterpart, apigenin . This suggests a potential for developing it as a chemotherapeutic agent.

1.2 Antifungal Activity

The compound has demonstrated antifungal activity against various strains of Candida spp., displaying a rapid disruption of membrane integrity. The mechanism involves the inhibition of reactive oxidative species, which is critical for the antifungal action observed in experimental assays .

Bioavailability and Solubility Enhancement

2.1 Inclusion Complex Formation

Studies have explored the formation of inclusion complexes between this compound and cyclodextrins (e.g., beta-cyclodextrin). These complexes enhance the solubility and stability of the flavonoid, potentially increasing its bioavailability when administered orally. This is crucial for maximizing therapeutic effects .

Mechanistic Insights

3.1 Interaction with Biological Targets

this compound has been shown to interact with various biological targets, including nuclear receptors like NR4A1 (Nur77). Binding studies indicate that hydroxyflavones can modulate receptor activities, which may contribute to their therapeutic effects in conditions like cancer and inflammation .

Enzymatic Synthesis and Structural Studies

4.1 Synthesis via Glycosylation

The enzymatic synthesis of this compound has been investigated using glycosyltransferases. This process not only facilitates the production of this compound but also allows for the exploration of its derivatives with enhanced biological activities .

4.2 Structural Characterization

Advanced techniques such as NMR spectroscopy have been employed to study the structural characteristics of this compound and its interactions within inclusion complexes. Understanding these interactions is essential for optimizing formulations that enhance its therapeutic potential .

Case Studies and Research Findings

Propriétés

Numéro CAS |

71802-05-6 |

|---|---|

Formule moléculaire |

C21H20O8 |

Poids moléculaire |

400.38 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.